2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine
Overview
Description
“2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine” is a chemical compound. It likely belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine” were not found, related compounds such as pinacol boronic esters are synthesized using various protocols . Protodeboronation of these esters is a common method .Scientific Research Applications
Structural Analysis and Interaction Studies
The molecular structure of 2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine and its analogs have been extensively characterized, providing insights into its structural properties and interactions. The dihedral angle between the pyridine and benzene ring planes of a similar compound, fluazinam, was determined, contributing to the understanding of the molecule's spatial configuration and potential interaction with other compounds (Youngeun Jeon et al., 2013). Furthermore, detailed spectroscopic analyses, including FT-IR and NMR, were performed to comprehend the molecular structural parameters, vibrational frequencies, and electronic absorption spectra. These studies also investigated the compound's interaction with DNA and its antimicrobial activities, emphasizing its potential in various biological and medicinal applications (M. Evecen et al., 2017).
Synthesis and Applications in Pesticides
The compound and its derivatives have significant importance in the synthesis of pesticides. One study reviewed the normal processes of synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, a closely related compound, and evaluated each process for its efficiency, demonstrating its widespread use in pesticide synthesis (Lu Xin-xin, 2006). Another research highlighted the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the synthesis of the herbicide trifloxysulfuron, showcasing the compound's relevance in agrochemicals (Zuo Hang-dong, 2010).
Chemical Modification and Functionalization
Considerable research has been conducted on the functionalization of 2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine and its derivatives, exploring various chemical modifications to enhance its properties and applications. Studies detailed the principles of synthesis reactions, highlighting how the presence of certain groups on the pyridine ring affects the feasibility of side-chain chlorination and fluorination (Liu Guang-shen, 2014). The concept of regioexhaustive functionalization was also explored, converting related chloro(trifluoromethyl)pyridines into various carboxylic acids, demonstrating the versatility of the compound in synthetic chemistry (F. Cottet & M. Schlosser, 2004).
properties
IUPAC Name |
2-chloro-3-pyridin-3-yl-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-8(7-2-1-5-16-6-7)3-4-9(17-10)11(13,14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNJCDTZVTSEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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